Cas no 1185403-96-6 (N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine)

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine is a heterocyclic amine derivative featuring a 1,3,4-oxadiazole core linked to a phenyl group and an aliphatic pentylamine chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The 1,3,4-oxadiazole moiety contributes to its stability and potential bioactivity, while the flexible pentylamine side chain enhances solubility and reactivity in organic transformations. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry for developing targeted small-molecule therapeutics. The compound is typically characterized by high purity and consistent performance in synthetic applications.
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine structure
1185403-96-6 structure
商品名:N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
CAS番号:1185403-96-6
MF:C14H19N3O.HCl
メガワット:281.781
CID:3158619
PubChem ID:44630867

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 化学的及び物理的性質

名前と識別子

    • N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
    • EN300-762751
    • N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine hydrochloride
    • N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pentan-1-amine hydrochloride
    • KXB40396
    • N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride
    • pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine, hydrochloride
    • N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pentan-1-aminehydrochloride
    • Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride
    • PENTYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE
    • 1185403-96-6
    • AKOS024302100
    • MFCD04967249
    • CS-0260905
    • MDL: MFCD04967249
    • インチ: InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H
    • InChIKey: YUKLDOSQAQNLMA-UHFFFAOYSA-N
    • ほほえんだ: CCCCCNCC1=NN=C(C2=CC=CC=C2)O1.Cl

計算された属性

  • せいみつぶんしりょう: 281.1294900Da
  • どういたいしつりょう: 281.1294900Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 219
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51Ų

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-762751-1.0g
pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
1185403-96-6 94%
1.0g
$699.0 2024-05-23
Fluorochem
029287-2g
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine; hydrochloride
1185403-96-6 95%
2g
£638.00 2022-03-01
Fluorochem
029287-250mg
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine; hydrochloride
1185403-96-6 95%
250mg
£182.00 2022-03-01
Fluorochem
029287-1g
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine; hydrochloride
1185403-96-6 95%
1g
£363.00 2022-03-01
A2B Chem LLC
AJ04937-50mg
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
1185403-96-6 95%
50mg
$206.00 2024-04-20
Enamine
EN300-762751-2.5g
pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
1185403-96-6 94%
2.5g
$1370.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331575-50mg
Pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
1185403-96-6 97%
50mg
¥3499.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331575-100mg
Pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
1185403-96-6 97%
100mg
¥6067.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331575-1g
Pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
1185403-96-6 97%
1g
¥15093.00 2024-08-09
Chemenu
CM488000-1g
N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pentan-1-amine hydrochloride
1185403-96-6 97%
1g
$622 2023-02-18

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 関連文献

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amineに関する追加情報

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine: A Comprehensive Overview

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine, with the CAS number 1185403-96-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of a 5-phenyl-1,3,4-oxadiazole moiety in its structure imparts unique chemical and biological properties, making it a valuable candidate for further exploration.

The 5-phenyl-1,3,4-oxadiazole core is a heterocyclic compound known for its stability and reactivity, which can be harnessed for various synthetic transformations. This scaffold is frequently employed in medicinal chemistry due to its ability to interact with biological targets in a selective manner. The combination of the aromatic phenyl ring and the oxadiazole ring system creates a molecule with potential pharmacological activity across multiple therapeutic areas.

The amine functional group at the end of the pentanoyl chain in N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine provides a site for further derivatization, enabling the creation of more complex molecules. This flexibility is particularly useful in drug design, where modifications can be made to optimize solubility, bioavailability, and target binding affinity. The compound's aliphatic pentanoyl chain also contributes to its overall physicochemical properties, influencing factors such as lipophilicity and metabolic stability.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The 5-phenyl-1,3,4-oxadiazole moiety has been extensively studied for its role in various pharmacological contexts. For instance, derivatives of this scaffold have shown promise in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The ability of these compounds to modulate biological pathways makes them attractive candidates for further investigation.

The synthesis of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1amine involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies often include condensation reactions between appropriate precursors to form the oxadiazole ring system. Subsequent functional group transformations are then employed to introduce the pentanoyl chain and the amine group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be utilized to enhance reaction efficiency and selectivity.

The pharmacological evaluation of N-(5-(Phenyl)-1H-[1,3,4]Oxadiazolizinylmethyl)pentanamidine hydrochloride, a related compound with similar structural features, has provided valuable insights into its potential therapeutic applications. Studies have demonstrated that this molecule can interact with specific enzymes and receptors involved in disease pathogenesis. These interactions often lead to modulations in cellular signaling pathways that are relevant to various medical conditions.

The development of computational models has further accelerated the process of identifying promising candidates like N-(5-(Phenyl)-1H-[1,3,4]Oxadiazolizinylmethyl)pentanamidine hydrochloride. Molecular docking simulations allow researchers to predict how a compound might bind to biological targets based on its three-dimensional structure. These predictions can then be validated through experimental studies, providing a rational approach to drug design.

In conclusion, N-(5-(Phenyl)-1H-[1,3,4]Oxadiazolizinylmethyl)pentanamidine hydrochloride represents an exciting area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further exploration. As our understanding of molecular interactions continues to grow, compounds like this one are likely to play an increasingly important role in the development of new therapies.

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